(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid
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Overview
Description
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid is a synthetic compound that combines the structural features of sulfonamides and amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid typically involves the following steps:
Acetylation: The starting material, 4-aminobenzenesulfonamide, is acetylated using acetic anhydride to form 4-(acetylamino)benzenesulfonamide.
Coupling Reaction: The acetylated product is then coupled with L-alloisoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(acetylamino)phenyl]sulfonyl}-L-leucine
- N-{[4-(acetylamino)phenyl]sulfonyl}-L-valine
- N-{[4-(acetylamino)phenyl]sulfonyl}-L-isoleucine
Uniqueness
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the L-alloisoleucine moiety can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-4-9(2)13(14(18)19)16-22(20,21)12-7-5-11(6-8-12)15-10(3)17/h5-9,13,16H,4H2,1-3H3,(H,15,17)(H,18,19)/t9-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUSBRYPGPVPQ-RNCFNFMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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